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Compound of Interest

Compound Name: 3-Formylsalicylic acid

Cat. No.: B1196474 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective, data-driven

comparison of the spectroscopic properties of 3-formylsalicylic acid and its positional

isomers, 4-formylsalicylic acid and 5-formylsalicylic acid.

This guide provides a detailed comparison of 3-formylsalicylic acid and its isomers, focusing

on their characterization using fundamental spectroscopic techniques. Differentiating these

isomers is critical in drug development and chemical synthesis, as the position of the formyl

group significantly influences the molecule's chemical and biological properties. The data

presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-

Visible (UV-Vis), and Mass Spectrometry (MS), offers a clear framework for their unambiguous

identification.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-formylsalicylic acid and its

isomers. The ability to distinguish these compounds lies in the unique electronic environments

of their constituent atoms, which gives rise to distinct spectral fingerprints.

¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) spectroscopy is a powerful tool for differentiating isomers by analyzing

the chemical shifts and coupling patterns of protons on the aromatic ring. The electron-

withdrawing nature of the formyl and carboxylic acid groups, combined with the electron-

donating hydroxyl group, creates a distinct pattern of shielding and deshielding for each isomer.
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Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Comp
ound

Solven
t

H3 H4 H5 H6
Aldehy
de-H

Hydro
xyl-OH

Carbo
xyl-OH

3-

Formyls

alicylic

Acid

Predict

ed
- ~8.1 (d) ~7.2 (t) ~8.0 (d)

~10.5

(s)

~11.5

(s)

~13.0

(s)

4-

Formyls

alicylic

Acid

Predict

ed
~7.9 (d) -

~7.8

(dd)
~7.1 (d)

~10.0

(s)

~11.0

(s)

~13.5

(s)

5-

Formyls

alicylic

Acid[1]

DMSO-

d₆
8.37 (d)

8.02

(dd)
- 7.15 (d) 9.91 (s) broad

~12.0

(s)

Note: Predicted values are based on computational models and may differ from experimental

results. The broad signals for hydroxyl and carboxyl protons may vary in chemical shift and

appearance based on solvent and concentration.

¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) provides information on the chemical environment of each carbon

atom. The chemical shifts of the aromatic, carbonyl, and carboxyl carbons are particularly

useful for distinguishing between the isomers.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
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Comp
ound

Solve
nt

C1 C2 C3 C4 C5 C6
Aldeh
yde-
C=O

Carbo
xyl-
C=O

3-

Formyl

salicyli

c Acid

Predict

ed
~118 ~162 ~125 ~138 ~120 ~135 ~192 ~170

4-

Formyl

salicyli

c Acid

Predict

ed
~115 ~165 ~120 ~135 ~133 ~118 ~191 ~171

5-

Formyl

salicyli

c Acid

Predict

ed
~112 ~163 ~119 ~135 ~131 ~125 ~191 ~172

Note: Predicted values are based on computational models and may differ from experimental

results.

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies of the O-H, C=O (from both aldehyde and carboxylic

acid), and C-H bonds are key identifiers.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Functional Group
3-Formylsalicylic
Acid (Predicted)

4-Formylsalicylic
Acid (Predicted)

5-Formylsalicylic
Acid (KBr)

O-H Stretch

(Carboxylic Acid)
3300-2500 (broad) 3300-2500 (broad) 3300-2500 (broad)

O-H Stretch (Phenol) ~3200 ~3200 ~3230

C-H Stretch

(Aromatic)
~3100-3000 ~3100-3000 ~3100-3000

C=O Stretch

(Aldehyde)
~1700 ~1695 ~1680

C=O Stretch

(Carboxylic Acid)
~1680 ~1685 ~1660

C=C Stretch

(Aromatic)
~1600-1450 ~1600-1450 ~1610-1450

Note: The exact positions of the carbonyl (C=O) stretches can be influenced by intramolecular

hydrogen bonding, which differs for each isomer.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. All three isomers have the same molecular weight, but their fragmentation

patterns upon ionization can differ, aiding in their identification.

Table 4: Key Mass Spectrometry Data

Compound Ionization Mode
Molecular Ion [M]⁺
(m/z)

Key Fragment Ions
(m/z)

3-Formylsalicylic Acid EI 166 149, 121, 93, 65

4-Formylsalicylic Acid EI 166 149, 121, 93, 65

5-Formylsalicylic Acid EI 166
148, 147, 119, 91, 65,

63

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Fragmentation patterns can vary depending on the mass spectrometer and the ionization

energy used.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. These

should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully

dissolved.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical

parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

program. A wider spectral width (e.g., 220-240 ppm) is required. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place the mixture into a pellet die and press it under high pressure to form a transparent

or translucent pellet.
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Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Processing: The final spectrum is presented in terms of transmittance or absorbance as a

function of wavenumber.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol,

methanol, or acetonitrile) of a known concentration.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (typically with an absorbance between 0.1 and 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

correction.

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum

over a desired wavelength range (e.g., 200-400 nm).

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and

thermally stable compounds like these, a direct insertion probe with electron ionization (EI) is
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common.

Ionization: Ionize the sample using a standard electron energy (typically 70 eV for EI).

Mass Analysis: Scan a range of m/z values (e.g., 40-300 amu) to detect the molecular ion

and its fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. Compare the fragmentation pattern with known patterns or predict

fragmentation pathways to aid in structural elucidation.

Visualizations
The following diagrams illustrate the chemical structures of the isomers and the general

workflow for their spectroscopic comparison.

Chemical Structures of Formylsalicylic Acid Isomers
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Caption: Chemical structures of 3-, 4-, and 5-formylsalicylic acid.
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Caption: Workflow for spectroscopic comparison and identification of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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